

# Montelukast for Research in Neurodegenerative Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Montelukast |           |
| Cat. No.:            | B1676732    | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth overview of the preclinical evidence supporting the repurposing of **montelukast**, a cysteinyl leukotriene receptor antagonist, for the study and potential treatment of neurodegenerative diseases. It details the underlying mechanisms of action, summarizes quantitative data from key animal model studies, and provides standardized experimental protocols.

# Introduction: Repurposing an Anti-Inflammatory Drug for Neurodegeneration

**Montelukast**, marketed as Singulair®, is a widely prescribed oral medication approved for the treatment of asthma and allergic rhinitis.[1][2] It functions as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R).[1][3] In recent years, a growing body of preclinical research has highlighted its potential for repurposing in neurodegenerative disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), and dementia with Lewy bodies (DLB).[1] [4][5][6]

The primary rationale for investigating **montelukast** in this context is its ability to modulate neuroinflammatory pathways, which are increasingly recognized as critical contributors to the pathogenesis of these diseases.[1][5][7] Leukotrienes, the inflammatory mediators targeted by **montelukast**, are elevated in the aging and diseased brain, where they contribute to neuroinflammation, blood-brain barrier (BBB) disruption, neurodegeneration, and inhibition of



neurogenesis.[6][8][9] This guide synthesizes the current knowledge on **montelukast**'s application in neurodegenerative disease models, offering a technical resource for researchers in the field.

## **Mechanism of Action in the Central Nervous System**

**Montelukast** exerts its effects in the central nervous system (CNS) primarily by antagonizing cysteinyl leukotriene receptors, which are expressed on various brain cells, including microglia, astrocytes, neurons, and endothelial cells.[1][5][9] Its key mechanisms are detailed below.

#### The Leukotriene Signaling Pathway

Cysteinyl leukotrienes (Cys-LTs) are potent pro-inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway.[8] In the brain, microglia are a major source of leukotrienes.[1][8] These Cys-LTs signal through receptors, primarily CysLT1R and the G protein-coupled receptor 17 (GPR17), which **montelukast** is known to inhibit.[8][9][10] [11] This signaling cascade promotes microglial activation, cytokine release, and BBB permeability, all hallmarks of neuroinflammation.[5][8]





Click to download full resolution via product page

Caption: Leukotriene signaling pathway and montelukast's inhibitory action.



## **Pleiotropic Effects in Neurodegeneration**

Beyond direct antagonism of leukotriene receptors, **montelukast** has demonstrated several other neuroprotective effects in preclinical models:

- Amyloid and Tau Pathology: In models of AD, montelukast has been shown to modulate the
  amyloid clearance process by increasing levels of enzymes like neprilysin and insulindegrading enzyme.[4] It may also affect tau hyperphosphorylation.[12]
- Alpha-Synuclein Aggregation: In a mouse model of dementia with Lewy bodies,
   montelukast treatment reduced the load of human alpha-synuclein and restored memory.[1]
   [6] This effect may be linked to the modulation of autophagy, as indicated by changes in beclin-1 expression.[6]
- Neurogenesis and BBB Integrity: Studies in aged rats demonstrated that montelukast
  treatment can increase hippocampal neurogenesis, reduce neuroinflammation, and restore
  the integrity of the blood-brain barrier, collectively contributing to improved learning and
  memory.[9][10] The pro-neurogenic effect is mediated through the inhibition of the GPR17
  receptor on progenitor cells.[10]
- Modulation of Microglia: Montelukast has been shown to shift microglia from a proinflammatory, disease-associated phenotype towards a more homeostatic state.[1][8]

# Preclinical Evidence: Quantitative Data from Disease Models

**Montelukast** has been evaluated in various rodent models of neurodegenerative diseases. The following tables summarize the quantitative findings from key studies.

#### Alzheimer's Disease (AD) Models



| Study<br>(Reference)                | Animal Model                        | Montelukast<br>Dose &<br>Duration      | Key Molecular<br>& Cellular<br>Findings                                                                                                                            | Key Cognitive<br>& Behavioral<br>Findings                                                                |
|-------------------------------------|-------------------------------------|----------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|
| Michael et al.,<br>2021[1][8]       | 5xFAD<br>Transgenic Mice            | 3.3 or 10<br>mg/kg/day for 13<br>weeks | - Downregulated genes related to AD-associated microglia Increased number of homeostatic (Tmem119+) microglia Reduced infiltration of CD8+ T-cells into the brain. | - High dose (10 mg/kg) significantly improved cognitive functions in a touchscreen- based learning task. |
| Marschallinger et al., 2015[10][12] | Aged (20-month-<br>old) Wistar Rats | 10 mg/kg/day for<br>6 weeks            | - Reduced microglia activation Increased hippocampal neurogenesis Restored blood- brain barrier integrity.                                                         | - Improved learning and memory in the Morris water maze test.                                            |
| Lai et al., 2014[1]                 | Aβ1–42-infused<br>Mice              | Not specified                          | - Reduced<br>neurotoxicity and<br>memory<br>impairment.                                                                                                            | - Ameliorated<br>memory<br>impairment.                                                                   |

## Parkinson's Disease (PD) Models



| Study<br>(Reference)           | Animal Model                                 | Montelukast<br>Dose &<br>Duration   | Key Molecular<br>& Biochemical<br>Findings                                                                                                                                         | Key Motor<br>Function<br>Findings                                                                                                                                             |
|--------------------------------|----------------------------------------------|-------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Mansour et al.,<br>2018[1][13] | Rotenone-<br>induced PD in<br>Rats           | 5 or 10<br>mg/kg/day for 14<br>days | - Decreased brain Malondialdehyde (MDA) levels Increased brain Glutathione (GSH) levels Significantly decreased TNF-α levels Attenuated microglial activation/p38 MAPK expression. | - Significant increase in locomotor activity (Open Field Test) Significant increase in time to fall (Rota-rod test) Significant decrease in retraction time (Catalepsy test). |
| Jang et al.,<br>2017[1][5]     | 6-OHDA-induced<br>PD in Mice                 | Not specified                       | - Protected nigral dopaminergic neurons Attenuated production of TNF-α and IL- 1β Reduced microglial activation.                                                                   | - Did not<br>significantly<br>improve motor<br>functions.[1]                                                                                                                  |
| Anonymous,<br>2025[14]         | Line 61 (α-<br>synuclein<br>transgenic) Mice | 10 mg/kg/day for<br>10 weeks        | - Downregulated SGK1 gene, suggesting reduced NFkB pathway activity Shifted microglia towards a smaller, more                                                                      | - Significantly improved performance in the beam walk test.                                                                                                                   |



|                        |                                           |                             | ramified<br>morphology.                                                                                             |                                                                                                                   |
|------------------------|-------------------------------------------|-----------------------------|---------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------|
| Anonymous,<br>2024[15] | A53T (α-<br>synuclein<br>transgenic) Mice | 10 mg/kg/day for<br>5 weeks | - Significantly reduced brain uptake of [18F]GSK148216 0 (P2X7R PET tracer), indicating reduced neuroinflammatio n. | - Significantly improved motor deficits (Grip test: 0.736 ± 0.011 N vs. 0.630 ± 0.020 N for vehicle, p < 0.0001). |

## **Other Neurodegenerative Disease Models**



| Study<br>(Reference)                 | Disease Model                             | Animal Model                                          | Montelukast<br>Dose &<br>Duration | Key Findings                                                                                                                                                  |
|--------------------------------------|-------------------------------------------|-------------------------------------------------------|-----------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Marschallinger et<br>al., 2020[1][6] | Dementia with<br>Lewy Bodies<br>(DLB)     | Human α-<br>synuclein<br>transgenic mice              | Not specified                     | - Restored memory Modulated beclin-1 expression (autophagy marker) Reduced human α-synuclein load.                                                            |
| Kalonia et al.,<br>2010[4]           | Huntington's-like<br>Neurotoxicity        | Quinolinic<br>acid/malonic<br>acid-induced in<br>rats | Not specified                     | - Protective effect against neurotoxicity Alterations in behavioral, biochemical, and mitochondrial parameters.                                               |
| Bonfanti et al.,<br>2020[11]         | Amyotrophic<br>Lateral Sclerosis<br>(ALS) | SOD1G93A Mice                                         | Not specified                     | - Blocked GPR17 and increased differentiation of oligodendrocyte progenitor cells (OPCs) Extended survival and ameliorated motor function in female mice.[16] |

## **Experimental Protocols and Methodologies**



This section provides detailed methodologies for key experiments cited in the preclinical evaluation of **montelukast**.

## **General Experimental Workflow**

A typical preclinical study evaluating **montelukast** involves animal model induction or selection, chronic drug administration, behavioral testing to assess functional outcomes, and post-mortem tissue analysis.





Click to download full resolution via product page

Caption: A generalized experimental workflow for preclinical montelukast studies.



#### **Drug Preparation and Administration**

- Formulation: **Montelukast** sodium can be dissolved in sterile saline for intraperitoneal (i.p.) injection.[17][18] For oral administration, it can be given via gavage or incorporated into a vehicle. A novel mucoadhesive oral film (**Montelukast** VersaFilm) has been developed to improve bioavailability and ease of administration, particularly for dysphagic patients, and has been used in mouse models.[2][8][19]
- Dosage: Doses in rodent models typically range from 1 mg/kg to 10 mg/kg per day.[8][13][14]
   [17] Higher doses have been explored, and some studies suggest that the neuroprotective effects are dose-dependent.[8][20]
- Route of Administration: Oral gavage and placement of mucoadhesive film on the buccal mucosa are common for chronic studies.[14][19] Intraperitoneal injections are also used.[13] [17][18]

#### **Key Experimental Models and Procedures**

- Rotenone-Induced Parkinson's Disease Model (Rats):
  - Induction: Administer rotenone (e.g., 2.5 mg/kg, i.p.) for a set period (e.g., 10 days) to induce dopaminergic neurodegeneration.[13]
  - Treatment: Begin daily oral administration of montelukast (e.g., 5 or 10 mg/kg) or vehicle for the specified treatment duration (e.g., 14 days).[13]
  - Behavioral Testing (Day 25):
    - Open Field Test: Assess locomotor activity and anxiety-like behavior.[13]
    - Rota-rod Test: Measure motor coordination and balance.[13]
    - Catalepsy Test: Evaluate extrapyramidal motor dysfunction.[13]
  - Biochemical Analysis: Collect brain samples to measure levels of oxidative stress markers
     (MDA, GSH) and inflammatory cytokines (TNF-α) via ELISA or other immunoassays.[13]
- 5xFAD Transgenic Alzheimer's Disease Model (Mice):



- Animals: Use 5xFAD mice, which develop significant amyloid pathology. Treatment is often initiated at an age when pathology is already present (e.g., 5 months).[8][19]
- Treatment: Administer montelukast (e.g., 3.3 or 10 mg/kg/day) or placebo daily for an extended period (e.g., 13 weeks) using a mucoadhesive film.[8][19]
- Cognitive Testing: Employ touchscreen-based tasks to assess learning and memory,
   which can provide sensitive measures of cognitive function.[8]
- Molecular Analysis:
  - RNA-sequencing: Perform whole-genome transcriptomic profiling of hippocampal tissue to identify differentially expressed genes related to neuroinflammation and microglial phenotypes.[8]
  - Immunohistochemistry: Use antibodies against Iba1 (microglia), Tmem119 (homeostatic microglia), and CD8 (T-cells) to quantify cellular changes in the brain.[8]

## Visualization of Montelukast's Neuroprotective Mechanisms

The pleiotropic effects of **montelukast** converge to promote neuronal health and improve function in disease models.





Click to download full resolution via product page

Caption: Logical relationships of **montelukast**'s mechanisms and outcomes.

#### **Clinical Translation and Future Directions**

The promising preclinical data have prompted the initiation of several clinical trials to evaluate **montelukast** in patients with neurodegenerative diseases.



- Alzheimer's Disease: Phase II trials are underway to assess the safety and efficacy of montelukast in individuals with mild to moderate AD or mild cognitive impairment (MCI).[5] [21][22] One trial is using escalating doses from 10 mg to 40 mg daily.[1][22] Another trial, the BUENA study (NCT03402503), is testing a novel oral film formulation.[5][21] Preliminary results from the BUENA trial suggest a dose of 30mg twice daily may provide a cognitive benefit.[23]
- Parkinson's Disease: An open-label safety and tolerability trial in PD patients using 40 mg of montelukast daily has been conducted.[5][24] Results showed the drug was well-tolerated and crossed the BBB, motivating future randomized controlled trials.[24]

While the repurposing of **montelukast** is a promising avenue of research, several questions remain. Optimal dosing for CNS effects, which may be higher than the standard 10 mg dose for asthma, needs to be determined.[8][20] The long-term safety of higher doses, particularly concerning potential neuropsychiatric side effects, must be carefully evaluated in the target elderly population.[1][12]

In conclusion, **montelukast** represents a compelling drug repurposing candidate for neurodegenerative diseases. Its well-established safety profile at anti-asthmatic doses and its multifaceted mechanism of action targeting neuroinflammation provide a strong foundation for ongoing clinical investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further explore and validate the therapeutic potential of **montelukast** in this critical area of unmet medical need.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.

#### References

- 1. alzforum.org [alzforum.org]
- 2. IntelGenx reports data from Phase IIa Alzheimer's disease trial [clinicaltrialsarena.com]
- 3. benchchem.com [benchchem.com]

#### Foundational & Exploratory





- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. The Leukotriene Receptor Antagonist Montelukast Reduces Alpha-Synuclein Load and Restores Memory in an Animal Model of Dementia with Lewy Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A possible effect of montelukast on neurological aging examined by the use of register data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cognitive Effects of Montelukast: A Pharmaco-EEG Study PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and functional rejuvenation of the aged brain by an approved anti-asthmatic drug PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The leukotriene receptor antagonist montelukast as a potential therapeutic adjuvant in multiple sclerosis a review [frontiersin.org]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. Effect of montelukast in experimental model of Parkinson's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Montelukast alleviates neuroinflammation and improves motor functions in the line 61 model of Parkinson's disease: An exploratory study PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Exploring the neuroprotective effects of montelukast on brain inflammation and metabolism in a rat model of quinolinic acid-induced striatal neurotoxicity PMC [pmc.ncbi.nlm.nih.gov]
- 18. Montelukast, a cysteinyl leukotriene receptor-1 antagonist, dose- and time-dependently protects against focal cerebral ischemia in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Improved Bioavailability of Montelukast through a Novel Oral Mucoadhesive Film in Humans and Mice PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of Montelukast on Neuroinflammation in Parkinson's Disease: An Open Label Safety and Tolerability Trial with CSF Markers and [ 11C]PBR28 PET - PMC [pmc.ncbi.nlm.nih.gov]
- 21. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]



- 23. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 24. Effects of Montelukast on Neuroinflammation in Parkinson's Disease: An Open Label Safety and Tolerability Trial with <scp>CSF</scp> Markers and [<scp><sup>11</sup>C</scp>]<scp>PBR28 PET</scp> — Olink® [olink.com]
- To cite this document: BenchChem. [Montelukast for Research in Neurodegenerative Disease Models: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676732#montelukast-for-research-in-neurodegenerative-disease-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com